molecular formula C14H9ClO4 B571967 4-(4-Carboxyphenyl)-2-chlorobenzoic acid CAS No. 1261891-38-6

4-(4-Carboxyphenyl)-2-chlorobenzoic acid

Cat. No.: B571967
CAS No.: 1261891-38-6
M. Wt: 276.672
InChI Key: MWFXNBAZNDZYPK-UHFFFAOYSA-N
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Description

4-(4-Carboxyphenyl)-2-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It contains a benzene ring substituted with a carboxyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxyphenyl)-2-chlorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with 4-carboxyphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxyphenyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxyl group can react with alcohols to form esters.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of carboxyl groups.

Major Products

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Esterification: Esters of this compound.

    Reduction: The corresponding alcohol derivative.

Scientific Research Applications

4-(4-Carboxyphenyl)-2-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Carboxyphenyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. Additionally, the compound’s aromatic structure allows for π-π stacking interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Carboxyphenyl)-2-chlorobenzoic acid is unique due to the presence of both a carboxyl group and a chlorine atom on the benzene ring

Properties

IUPAC Name

4-(4-carboxyphenyl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFXNBAZNDZYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689925
Record name 3-Chloro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-38-6
Record name 3-Chloro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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